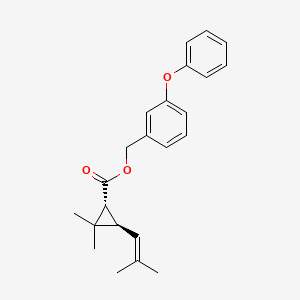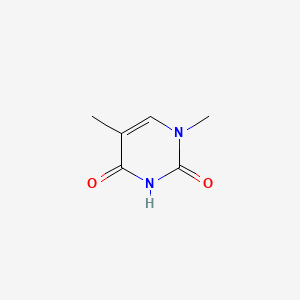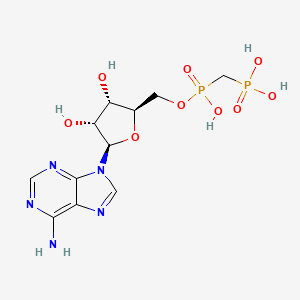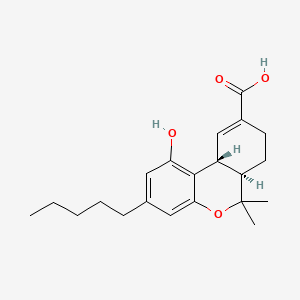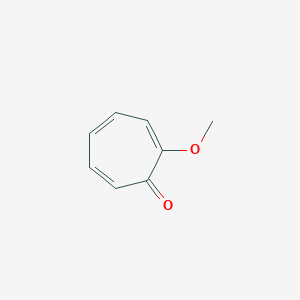
2-Methoxytropone
Vue d'ensemble
Description
2-Methoxytropone is a cyclic organic compound that belongs to the group of natural alkaloids. It has a chemical formula of C8H8O2 and a molecular weight of 136.15 g/mol .
Synthesis Analysis
The synthesis of 2-Methoxytropone involves the reaction of a 2-hydroxytropone with dimethyl sulfate in the presence of potassium carbonate . Another method involves the [6+3] cycloaddition of 2-methoxytropone and trimethylenemethane .Molecular Structure Analysis
The molecular structure of 2-Methoxytropone can be represented by the IUPAC InChIKey: RMGHERXMTMUMMV-UHFFFAOYSA-N . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The reaction of 2-Methoxytropone and its bromo derivatives with bromine was examined in various solvents . The treatment of 2-Methoxytropone or 5-bromo-2-methoxytropone with bromine in methanol gave an addition product . The reaction of 5-bromo-2-methoxytropone with O- and N-nucleophiles, such as ethanol/potassium carbonate, sodium hydroxide, diethylamine, propylamine, p-chloroaniline/triethyl-amine, and p-phenylenediamine/triethylamine, gave corresponding 2-O- and 2-N-substituted troponoids .Physical And Chemical Properties Analysis
2-Methoxytropone is a solid at 20 degrees Celsius .Applications De Recherche Scientifique
Organic Chemistry Synthesis
2-Methoxytropone: serves as a versatile intermediate in organic synthesis. Its unique structure allows for the formation of complex molecules through various reactions such as bromination . For instance, the bromination of 5-amino-2-methoxytropone yields 5-amino-4-bromo-2-methoxytropone, which can be used to study long-range spin coupling between the methoxyl group and ring protons .
Photochemistry
In the field of photochemistry, 2-Methoxytropone demonstrates interesting behavior when complexed with acids. Research has shown that upon the addition of acids like BF₃·Et₂O or H₂SO₄, the valence photoisomerization of 2-methoxytropone is altered, leading to different photoproducts . This property is significant for understanding the photochemical pathways and designing light-sensitive materials.
Medicinal Chemistry
In medicinal chemistry, derivatives of 2-Methoxytropone are explored for their potential therapeutic applications. For example, abnormal nucleophilic substitution on methoxytropone derivatives has been studied for synthesizing azulene derivatives, which have shown promise in pharmacology due to their unusual photophysical properties .
Biotechnology
2-Methoxytropone: and its derivatives have been investigated for their biological activities. One study found that 2,4-dibromo-7-methoxytropone significantly reduced the intracellular concentration of iNOS protein and the expression of iNOS mRNA in mouse macrophage-like cells . This suggests potential applications in biotechnological research focused on inflammation and immune responses.
Environmental Chemistry
The environmental impact of compounds related to 2-Methoxytropone has been studied through mass spectrometry to understand their fragmentation patterns upon electron impact . Such studies are crucial for assessing the environmental fate of chemical compounds and their potential toxicity.
Industrial Applications
In the industrial sector, 2-Methoxytropone is available for purchase with applications in various chemical syntheses . Its purity and physical properties, such as melting point and solubility, are well-documented, making it a valuable compound for research and development in chemical manufacturing.
Pharmacology
The pharmacokinetic properties of oligonucleotide analogs containing modifications similar to 2-Methoxytropone have been characterized in rats . These studies are essential for developing new drugs and understanding how chemical modifications can affect drug distribution and metabolism.
Propriétés
IUPAC Name |
2-methoxycyclohepta-2,4,6-trien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8-6-4-2-3-5-7(8)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYJSKNHDZZDGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175993 | |
| Record name | 2-Methoxytropolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxytropone | |
CAS RN |
2161-40-2 | |
| Record name | 2-Methoxy-2,4,6-cycloheptatrien-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2161-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxytropolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002161402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxytropolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Methyloxy)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1212151.png)








